1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboximidamide
Overview
Description
1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboximidamide is a useful research compound. Its molecular formula is C9H11F3N4 and its molecular weight is 232.21 g/mol. The purity is usually 95%.
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Mechanism of Action
Cyclopropylmethyl group
The cyclopropyl group is a three-membered ring structure that is commonly found in various natural products and pharmaceuticals . It is known for its unique structural and chemical properties .
Trifluoromethyl group
The trifluoromethyl group is a functional group in chemistry with the formula -CF3. The trifluoromethyl group is often used in pharmaceuticals and agrochemicals for its ability to resist metabolic degradation, thus prolonging the active lifetime of drugs .
Biochemical Analysis
Biochemical Properties
1-(Cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboximidamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The trifluoromethyl group in the compound is known to enhance its binding affinity to certain enzymes, potentially acting as an inhibitor or activator depending on the context . The cyclopropylmethyl group contributes to the compound’s stability and reactivity, making it a valuable tool in studying enzyme kinetics and protein interactions .
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the activity of key signaling proteins, leading to changes in gene expression and cellular metabolism . The compound’s impact on cell function includes alterations in cell proliferation, apoptosis, and differentiation, making it a potential candidate for therapeutic applications .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. The compound binds to target enzymes, either inhibiting or activating their activity . This interaction can lead to changes in gene expression by influencing transcription factors and other regulatory proteins. Additionally, the compound may affect enzyme activity by altering the enzyme’s conformation or stability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation or interaction with other molecules . Long-term exposure to the compound can lead to sustained changes in cellular processes, highlighting the importance of monitoring its effects over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolism . Higher doses can lead to toxic or adverse effects, including disruptions in cellular homeostasis and increased oxidative stress . Understanding the dosage-dependent effects of the compound is crucial for its potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism, leading to the formation of metabolites that can influence cellular processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound’s localization and accumulation in specific cellular compartments can affect its activity and function. Understanding the transport mechanisms of the compound is essential for optimizing its use in biochemical research .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . The compound’s localization can influence its activity and interactions with other biomolecules, providing insights into its role in cellular processes .
Properties
IUPAC Name |
1-(cyclopropylmethyl)-3-(trifluoromethyl)pyrazole-4-carboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N4/c10-9(11,12)7-6(8(13)14)4-16(15-7)3-5-1-2-5/h4-5H,1-3H2,(H3,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRJRDERTGCSOML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=C(C(=N2)C(F)(F)F)C(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.